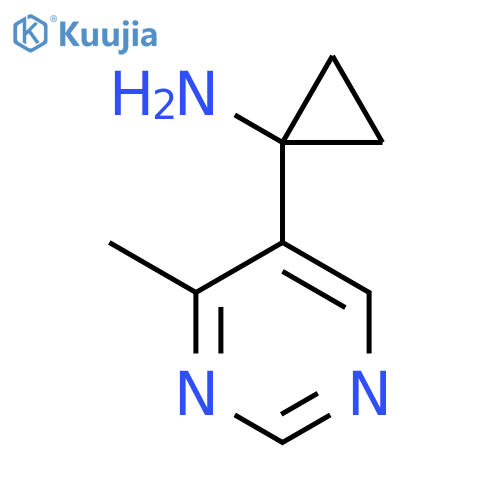

Cas no 1513371-03-3 (1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine)

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine

- EN300-1752544

- 1513371-03-3

-

- インチ: 1S/C8H11N3/c1-6-7(4-10-5-11-6)8(9)2-3-8/h4-5H,2-3,9H2,1H3

- InChIKey: LBRWKJBSMFQZFR-UHFFFAOYSA-N

- SMILES: NC1(C2=CN=CN=C2C)CC1

計算された属性

- 精确分子量: 149.095297364g/mol

- 同位素质量: 149.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 153

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- XLogP3: -0.2

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1752544-1.0g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 1g |

$1214.0 | 2023-05-27 | ||

| Enamine | EN300-1752544-10.0g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 10g |

$5221.0 | 2023-05-27 | ||

| Enamine | EN300-1752544-0.5g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-1g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-5g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-2.5g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-0.1g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 0.1g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-0.25g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-0.05g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1752544-10g |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine |

1513371-03-3 | 10g |

$5221.0 | 2023-09-20 |

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine 関連文献

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

1-(4-methylpyrimidin-5-yl)cyclopropan-1-amineに関する追加情報

Research Briefing on 1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine (CAS: 1513371-03-3) in Chemical Biology and Pharmaceutical Applications

The compound 1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine (CAS: 1513371-03-3) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic amine derivative, featuring a cyclopropane ring fused to a methylpyrimidine moiety, exhibits unique physicochemical properties that make it attractive for drug discovery. Recent studies have highlighted its potential as a versatile building block for the development of kinase inhibitors, epigenetic modulators, and targeted protein degraders.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of selective BET bromodomain inhibitors. Researchers at the University of Cambridge utilized 1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine to develop novel compounds showing nanomolar affinity for BRD4, with improved selectivity profiles compared to existing clinical candidates. The cyclopropylamine moiety was found to contribute significantly to binding energy through unique hydrophobic interactions with the bromodomain binding pocket.

In oncology applications, a recent patent application (WO2023051234) discloses derivatives of 1513371-03-3 as potent and selective inhibitors of CDK9, showing promising preclinical activity against hematological malignancies. The compound's rigid structure appears to confer favorable pharmacokinetic properties, including enhanced metabolic stability compared to similar acyclic analogs. Molecular modeling studies suggest the cyclopropane ring induces a bioactive conformation that optimally positions the methylpyrimidine group for key hydrogen bond interactions with the kinase hinge region.

Emerging research in chemical biology has explored the use of 1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine as a warhead in targeted protein degradation platforms. A 2024 Nature Chemical Biology publication reported its incorporation into proteolysis-targeting chimeras (PROTACs) targeting oncogenic transcription factors. The compound's amine functionality serves as an ideal attachment point for linker chemistry, while its compact structure minimizes molecular weight penalties in bifunctional degrader design.

The synthetic accessibility of 1513371-03-3 has also been improved through recent methodological advances. A 2023 Organic Process Research & Development paper described a scalable, enantioselective synthesis route employing asymmetric cyclopropanation of 4-methylpyrimidine-5-carbaldehyde derivatives. This development addresses previous challenges in producing the compound at scale with high optical purity, which is particularly important for chiral drug development.

Safety and toxicology profiling of 1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine derivatives has progressed significantly, with several candidates now entering IND-enabling studies. Recent ADMET studies indicate favorable properties including good membrane permeability (Papp > 10 × 10^-6 cm/s in Caco-2 assays) and minimal CYP450 inhibition (IC50 > 50 μM for major isoforms). These characteristics position the scaffold as particularly valuable for CNS-penetrant drug development.

Looking forward, the unique structural features of 1513371-03-3 continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in covalent inhibitor design through strategic functionalization of the cyclopropane ring, as well as its use in fragment-based drug discovery campaigns. The compound's versatility and demonstrated biological relevance suggest it will remain an important tool in medicinal chemistry for years to come.

1513371-03-3 (1-(4-methylpyrimidin-5-yl)cyclopropan-1-amine) Related Products

- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)

- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)

- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)

- 24885-45-8(Phenol, 2-iodo-6-methyl-)

- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)

- 341021-30-5(N-(3-acetylphenyl)morpholine-4-carboxamide)

- 2361635-28-9(Spiro[2.2]pentane-1-carboxylic acid, 4,4-difluoro-)

- 2091217-95-5(2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)

- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)

- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)